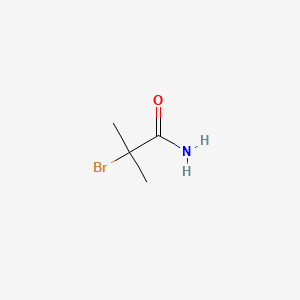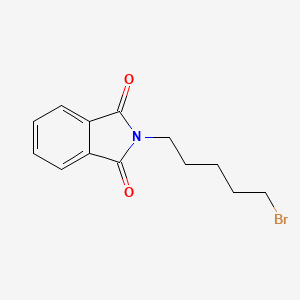
3-Chloro-4-methylbenzylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-Chloro-4-methylbenzylamine involves multiple chemical routes, reflecting the compound's versatility in organic synthesis. For instance, the synthesis of 3,4-dimethoxybenzylamine highlights methods that could potentially be adapted for 3-Chloro-4-methylbenzylamine, involving methylation, oxidation, and reduction steps (Xubin Fang, 2003). Such synthetic routes underscore the compound's accessibility for research and industrial purposes.
Molecular Structure Analysis
Crystal structure analyses provide insights into the molecular geometry and electron distribution of related compounds, which are crucial for understanding 3-Chloro-4-methylbenzylamine's reactivity and interactions. For example, the study on 2-Amino-4- chloro-5-(4-methylbenzyl)-6-methylpyrimidine reveals detailed crystallographic information, indicating how substituents like the chloro and methyl groups influence molecular structure (Guo et al., 2007).
Chemical Reactions and Properties
3-Chloro-4-methylbenzylamine participates in various chemical reactions, underlining its utility in synthesizing more complex molecules. The synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone from 4-methylbenzylamine demonstrates the compound's ability to engage in Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation, showcasing its chemical versatility (Xue Si-jia, 2012).
Applications De Recherche Scientifique
Optical Characterization in Crystal Formation
4-Methylbenzylammonium chloride hemihydrate (4MLBACH) crystals were obtained and characterized, revealing monoclinic crystal systems and space groups. Fourier transform infrared spectroscopy confirmed the protonation of 4-methylbenzylamine, and the crystals demonstrated a significant transmission window between 261 and 1100 nm. Nuclear magnetic resonance spectral analysis confirmed the protonation of the amine group, and Z-Scan analysis indicated notable nonlinear optical parameters, revealing the crystal's potential for optical applications (Aarthi & Raja, 2019).
Pharmaceutical Synthesis
N,N-Dimethyl-4-nitrobenzylamine, an essential intermediate in organic synthesis, is widely used in medicine, pesticide, and chemical fields. The study presents a low-cost, simple, short-reaction-time, easy industrial production, and environmentally friendly synthetic technology for this compound, suggesting the relevance of related amines in pharmaceutical manufacturing (Wang Ling-ya, 2015).
Molecular and Structural Studies
The title compound, prepared from the reaction of 4-chloro-3-formylcoumarin with p-methylbenzylamine, shows that even in the absence of strong and specific interactions, translationally related molecules can form chains, with the coumarin moieties stacking through π–π interactions. These findings highlight the potential structural applications of such compounds in molecular engineering (Rambabu et al., 2010).
Safety And Hazards
3-Chloro-4-methylbenzylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(3-chloro-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIGALIASISPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9070905 | |
| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylbenzylamine | |
CAS RN |
67952-93-6 | |
| Record name | 3-Chloro-4-methylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)

